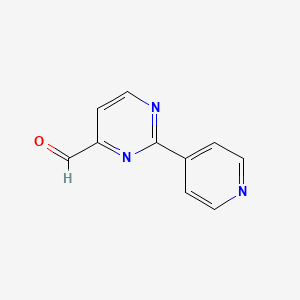

2-Pyridin-4-YL-pyrimidine-4-carbaldehyde

Description

Properties

Molecular Formula |

C10H7N3O |

|---|---|

Molecular Weight |

185.18 g/mol |

IUPAC Name |

2-pyridin-4-ylpyrimidine-4-carbaldehyde |

InChI |

InChI=1S/C10H7N3O/c14-7-9-3-6-12-10(13-9)8-1-4-11-5-2-8/h1-7H |

InChI Key |

UCLZSKKNDRDSMK-UHFFFAOYSA-N |

Canonical SMILES |

C1=CN=CC=C1C2=NC=CC(=N2)C=O |

Origin of Product |

United States |

Synthetic Strategies and Methodologies for 2 Pyridin 4 Yl Pyrimidine 4 Carbaldehyde and Its Analogs

De Novo Synthetic Approaches to the Pyrimidine-4-carbaldehyde Core

The synthesis of the pyrimidine-4-carbaldehyde scaffold, a key intermediate, can be achieved through several distinct de novo pathways. These methods involve either the direct construction of the pyrimidine (B1678525) ring with the aldehyde functionality pre-installed or the modification of a pre-formed pyrimidine ring. The de novo synthesis of pyrimidine nucleotides typically begins with simple precursor molecules like bicarbonate, glutamine, and ATP to form carbamoyl phosphate. This core is then elaborated through a series of enzymatic or chemical reactions to yield the foundational pyrimidine structure.

Chemoselective Oxidation of 4-Hydroxymethylpyrimidine Precursors

A primary strategy for introducing the carbaldehyde group at the 4-position of the pyrimidine ring is through the selective oxidation of a 4-hydroxymethylpyrimidine precursor. This transformation requires careful selection of an oxidizing agent to prevent over-oxidation to the carboxylic acid or unwanted reactions with the electron-deficient pyrimidine ring.

Manganese-based catalysts, such as Mn(CF3-PDP), have been reported to achieve chemoselective oxidation of methylene C-H bonds even in the presence of sensitive aromatic functionalities. This approach is highly valuable for the late-stage functionalization of complex molecules. The challenge lies in oxidizing a primary alcohol to an aldehyde without affecting other parts of the molecule, particularly the nitrogen atoms within the heterocyclic rings.

Table 1: Oxidizing Agents for Hydroxymethylpyrimidine

| Oxidizing Agent | Typical Conditions | Selectivity |

|---|---|---|

| Manganese Dioxide (MnO₂) | Reflux in solvent (e.g., chloroform, dioxane) | Highly selective for allylic and benzylic alcohols |

| Pyridinium Chlorochromate (PCC) | Dichloromethane (DCM) at room temperature | Mild, effective for primary alcohols to aldehydes |

| Dess-Martin Periodinane (DMP) | DCM or Chloroform at room temperature | Mild, broad substrate scope, neutral conditions |

Riley Oxidation of 4-Methylpyrimidine Derivatives with Selenium Dioxide

The Riley oxidation offers a direct method to convert an activated methyl group, such as one at the 4-position of a pyrimidine ring, into a formyl group. This reaction utilizes selenium dioxide (SeO₂) as the oxidant. The process is particularly effective for oxidizing methylene groups that are adjacent to carbonyls or at allylic/benzylic positions.

The mechanism of the Riley oxidation is well-studied. For allylic oxidation, it is believed to proceed through an initial ene reaction between the substrate and SeO₂, followed by a-sigmatropic rearrangement to form an allylselenite ester, which then hydrolyzes to the corresponding allylic alcohol or can be further oxidized to the aldehyde. For the oxidation of a methyl group adjacent to a π-system like pyrimidine, the reaction introduces the aldehyde functionality directly.

Table 2: Examples of Riley Oxidation on Heterocyclic Systems

| Substrate | Oxidant | Solvent | Temperature | Product | Yield |

|---|---|---|---|---|---|

| 2-Methylquinoline | SeO₂ | Dioxane/H₂O | Reflux | Quinoline-2-carbaldehyde | High |

| 4-Methylpyrimidine | SeO₂ | Dioxane | 100 °C | Pyrimidine-4-carbaldehyde | Moderate |

Vilsmeier-Haack Reactions for Halopyrimidine-5-carbaldehydes

The Vilsmeier-Haack reaction is a powerful formylation method for electron-rich aromatic and heteroaromatic compounds. It involves the use of a Vilsmeier reagent, typically generated in situ from a substituted amide like N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃). This electrophilic iminium species, also known as a halomethyleniminium salt, attacks the aromatic ring, and subsequent hydrolysis yields the aldehyde.

While often applied to electron-rich systems, its use has been documented for the formylation of various heterocyclic compounds. The regioselectivity is dependent on the electronic characteristics of the substrate. For pyrimidine systems, formylation often occurs at the 5-position due to its relative electron density compared to other positions on the ring. The reaction is a key step for introducing functionalities via the resulting carboxaldehydes.

Table 3: Vilsmeier-Haack Reaction Parameters

| Substrate | Reagents | Solvent | Resulting Aldehyde Position |

|---|---|---|---|

| Pyrrole | POCl₃, DMF | Dichloromethane | 2-Formylpyrrole |

| Indole | POCl₃, DMF | Dichloromethane | Indole-3-carbaldehyde |

Condensation Reactions Utilizing α-Formylaroylketene Dithioacetals

A versatile de novo strategy for constructing the pyrimidine ring itself involves the cyclo-condensation of α-formylaroylketene dithioacetals with amidine-containing compounds such as guanidine or benzamidine. This method allows for the synthesis of highly functionalized pyrimidines.

In this approach, the α-formylaroylketene dithioacetal, which already contains the precursor to the aldehyde group, reacts with the amidine in a solvent like DMF or acetonitrile (B52724) to form the pyrimidine-5-carbaldehyde. The starting dithioacetals can be prepared from α-oxoketene dithioacetals via a Vilsmeier-Haack type formylation. This pathway provides a robust route to pyrimidine carbaldehydes with various substituents.

Construction of the 2-Pyridin-4-YL-pyrimidine Framework

Once the pyrimidine-4-carbaldehyde core is synthesized, or if a suitable 2-substituted pyrimidine is used as a starting point, the next critical step is the formation of the carbon-carbon bond linking the pyrimidine and pyridine (B92270) rings.

Carbon-Carbon Bond-Forming Reactions for Inter-Ring Linkages (e.g., Stille Coupling for related systems)

Palladium-catalyzed cross-coupling reactions are the premier methods for constructing C-C bonds between aromatic and heteroaromatic rings. The Stille coupling, which pairs an organotin reagent with an organohalide or triflate, is a well-established technique for creating such bi-heterocyclic systems. For the synthesis of 2-pyridin-4-yl-pyrimidine, this could involve the reaction of a 2-halopyrimidine derivative with a 4-stannylpyridine.

Similarly, other cross-coupling reactions like the Hiyama coupling, which uses organosilanes, have proven effective for the C2-arylation of pyrimidine derivatives. In a typical Hiyama reaction, a pyrimidin-2-yl tosylate can be coupled with an aryltrimethoxysilane in the presence of a palladium catalyst. These methods exhibit good tolerance for various functional groups, making them suitable for complex molecule synthesis.

Table 4: Cross-Coupling for 2-Arylpyrimidine Synthesis

| Pyrimidine Substrate | Coupling Partner | Catalyst System | Reaction | Product |

|---|---|---|---|---|

| 2-Chloropyrimidine | 4-(Tributylstannyl)pyridine | Pd(PPh₃)₄ | Stille Coupling | 2-(Pyridin-4-yl)pyrimidine |

| 2-Tosylpyrimidine | Phenyltrimethoxysilane | PdCl₂ / PCy₃ | Hiyama Coupling | 2-Phenylpyrimidine |

Suzuki Coupling Strategies for Aryl-Heteroaryl Bond Formation

The Suzuki-Miyaura cross-coupling reaction is a cornerstone in the synthesis of biaryl and heteroaryl compounds, offering a powerful method for the formation of carbon-carbon bonds. nih.govnih.gov This palladium-catalyzed reaction between an organoboron compound and an organic halide or triflate is particularly well-suited for constructing the 2-(pyridin-4-yl)pyrimidine core of the target molecule. nih.govresearchgate.net

The general approach involves the coupling of a pyrimidine derivative bearing a leaving group (e.g., a halogen) at the 2-position with a pyridine-4-boronic acid or its ester, or vice versa. The regioselectivity of the Suzuki coupling on dihalopyrimidines is a critical consideration. Studies on 2,4-dichloropyrimidines have shown that the C4 position is generally more reactive towards Suzuki coupling than the C2 position. mdpi.combohrium.com This preferential reactivity allows for a stepwise functionalization strategy, where the C4 position is first arylated, followed by a subsequent coupling at the C2 position.

For the synthesis of 2-pyridin-4-yl-pyrimidine derivatives, a common strategy employs a 2-chloropyrimidine derivative and pyridin-4-ylboronic acid. The selection of the palladium catalyst and ligands is crucial for achieving high yields and minimizing side reactions. nih.gov Catalysts such as tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) and catalysts derived from Pd(OAc)₂ with various phosphine ligands have been successfully employed. mdpi.commdpi.com The reaction conditions, including the choice of base, solvent, and temperature, are optimized to ensure efficient coupling. Microwave-assisted Suzuki coupling has emerged as an effective technique, often leading to significantly reduced reaction times and improved yields. mdpi.combohrium.comsemanticscholar.org

Table 1: Examples of Suzuki Coupling Conditions for the Synthesis of Pyridinyl-Pyrimidine Scaffolds

| Pyrimidine Substrate | Boronic Acid/Ester | Catalyst/Ligand | Base | Solvent | Conditions | Yield | Reference |

|---|---|---|---|---|---|---|---|

| 2,4-Dichloropyrimidine | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | 1,4-Dioxane/H₂O | Microwave, 100°C, 15 min | 81% | mdpi.com |

| 2-Chloropyrimidine | Pyridin-4-ylboronic acid | Pd(dppf)Cl₂ | Na₃PO₄ | Dioxane/H₂O | 100°C | Good | nih.gov |

| 6-Chloro-2,4-diaminopyrimidine | Aryl boronic acids | Pd(PPh₃)₄ | Na₂CO₃ | DME/H₂O | Reflux | Moderate | nih.gov |

Multicomponent Reaction (MCR) Approaches for Diversified Structures

Multicomponent reactions (MCRs) are powerful tools in synthetic organic chemistry, allowing for the construction of complex molecules from three or more starting materials in a single synthetic operation. researchgate.net These reactions are highly convergent and atom-economical, making them ideal for generating libraries of structurally diverse compounds for drug discovery and other applications. Several MCR strategies have been developed for the synthesis of pyrimidine and fused pyridopyrimidine scaffolds, which are structurally related to 2-pyridin-4-yl-pyrimidine-4-carbaldehyde.

A common MCR approach for pyrimidine synthesis involves the condensation of a 1,3-dicarbonyl compound (or a synthetic equivalent), an aldehyde, and an amidine or urea (B33335) derivative. By varying each of these components, a wide range of substituted pyrimidines can be accessed. For instance, a one-pot, three-component condensation of 6-amino-2-(methylthio)pyrimidin-4(3H)-one, various aromatic aldehydes, and active methylene compounds like ethyl cyanoacetate or Meldrum's acid has been shown to produce pyrido[2,3-d]pyrimidine derivatives in good to high yields. researchgate.net This type of reaction highlights the potential to incorporate the pyridinyl and carbaldehyde functionalities, or their precursors, into the MCR sequence.

Another example is the iodine-catalyzed three-component synthesis of pyrimidine-linked imidazopyridines from aryl methyl ketones, 2-aminopyridines, and barbituric acids. nih.gov This reaction proceeds through a one-pot C-H oxidation followed by the formation of one C-C and two C-N bonds. nih.gov Such strategies demonstrate the feasibility of assembling complex heterocyclic systems with multiple points of diversity in a single step.

Table 2: Examples of Multicomponent Reactions for the Synthesis of Pyrimidine and Pyridopyrimidine Derivatives

| Components | Catalyst | Solvent | Product Type | Yield | Reference |

|---|---|---|---|---|---|

| 6-Amino-2-(methylthio)pyrimidin-4(3H)-one, Aromatic aldehydes, Ethyl cyanoacetate | Brønsted-acidic ionic liquid | Solvent-free | Pyrido[2,3-d]pyrimidines | Good to High | researchgate.net |

| Aryl methyl ketones, 2-Aminopyridines, Barbituric acids | Molecular iodine | DMSO | Pyrimidine-linked imidazopyridines | Up to 78% | nih.gov |

| 6-Aminopyrimidine-2,4(1H,3H)-dione, 1,2-Diphenylethanone, Aromatic aldehydes | Aluminate sulfonic acid nanoparticles | Solvent-free | Pyrido[2,3-d]pyrimidinones | High | researchgate.net |

Regioselective Functionalization and Derivatization of Pyridinyl-Pyrimidine-4-carbaldehydes

Following the construction of the core 2-(pyridin-4-yl)pyrimidine scaffold, subsequent regioselective functionalization and derivatization are crucial for fine-tuning the molecule's properties and for the synthesis of analogs. These transformations can target either the pyrimidine ring or the aldehyde functionality.

Strategies for Selective Substitution on the Pyrimidine Ring

The pyrimidine ring is an electron-deficient heterocycle, which makes it susceptible to nucleophilic aromatic substitution (SₙAr). When the pyrimidine ring is substituted with one or more leaving groups, such as halogens, regioselective substitution can be achieved. In the context of a 2-(pyridin-4-yl)-4-chloropyrimidine intermediate, the chlorine atom at the C4 position is the primary site for nucleophilic attack.

The greater reactivity of the C4 position compared to the C2 position in 2,4-dichloropyrimidines towards nucleophiles is a well-established principle. acs.orgrsc.org This selectivity is attributed to the electronic properties of the pyrimidine ring, where the C4 and C6 positions are more electron-deficient than the C2 position. The attack of a nucleophile at the C4 position leads to a more stable Meisenheimer intermediate. rsc.org This inherent regioselectivity is highly advantageous for the synthesis of C4-substituted 2-(pyridin-4-yl)pyrimidine derivatives.

A wide range of nucleophiles can be employed for the selective displacement of the C4-chloro substituent, including amines, alkoxides, and thiolates. For instance, the amination of 6-aryl-2,4-dichloropyrimidines with aliphatic secondary amines and anilines has been shown to proceed with high regioselectivity, strongly favoring the formation of the C4-substituted product. rsc.org Interestingly, while the reactions with aliphatic amines are often catalyzed by palladium, the reactions with aromatic amines can proceed with high regioselectivity without a catalyst. rsc.org

Table 3: Regioselective Nucleophilic Aromatic Substitution on 4-Chloropyrimidine Derivatives

| Pyrimidine Substrate | Nucleophile | Conditions | Product | Regioselectivity | Reference |

|---|---|---|---|---|---|

| 6-Aryl-2,4-dichloropyrimidine | Aliphatic secondary amines | Pd catalyst, LiHMDS | 4-Amino-6-aryl-2-chloropyrimidine | High C4 selectivity | rsc.org |

| 6-Aryl-2,4-dichloropyrimidine | Anilines | No catalyst | 4-Anilino-6-aryl-2-chloropyrimidine | High C4 selectivity | rsc.org |

| Ethyl 4-chloro-2-methylthiopyrimidine-5-carboxylate | Dimethylamine | Not specified | Ethyl 4-(dimethylamino)-2-methylthiopyrimidine-5-carboxylate | Normal substitution | banglajol.info |

Manipulation of the Aldehyde Functionality for Extended Molecular Architectures

The aldehyde group at the C4 position of the pyrimidine ring is a versatile functional handle that can be readily transformed into a variety of other groups, allowing for the construction of extended molecular architectures. Classical carbonyl chemistry, such as condensation and olefination reactions, can be effectively applied to this compound.

The Knoevenagel condensation is a widely used reaction for the formation of carbon-carbon double bonds by reacting an aldehyde or ketone with an active methylene compound in the presence of a basic catalyst. researchgate.netwikipedia.org This reaction can be used to introduce a variety of functionalized vinyl groups at the C4 position of the pyrimidine ring. For example, the condensation of aromatic aldehydes with active methylene compounds such as malononitrile or ethyl cyanoacetate proceeds efficiently to give the corresponding α,β-unsaturated products. researchgate.netwikipedia.org Microwave-assisted Knoevenagel condensations have been shown to be particularly effective, often proceeding under solvent-free conditions with high yields. researchgate.net

The Wittig reaction provides another powerful method for converting the aldehyde into an alkene. organic-chemistry.orgwikipedia.org This reaction involves the treatment of the aldehyde with a phosphorus ylide (Wittig reagent). The nature of the ylide (stabilized, semi-stabilized, or non-stabilized) influences the stereoselectivity of the resulting alkene. organic-chemistry.org The Horner-Wadsworth-Emmons (HWE) reaction , a modification of the Wittig reaction using phosphonate carbanions, is particularly useful as it often provides excellent (E)-selectivity and the water-soluble phosphate byproduct is easily removed. alfa-chemistry.comconicet.gov.arorganic-chemistry.org These olefination reactions are instrumental in synthesizing extended π-conjugated systems based on the pyridinyl-pyrimidine scaffold.

Table 4: Reactions for the Manipulation of the Aldehyde Functionality

| Aldehyde Substrate | Reagent | Reaction Type | Conditions | Product | Yield | Reference |

|---|---|---|---|---|---|---|

| Aromatic aldehydes | Malononitrile | Knoevenagel Condensation | Urea catalyst, Microwave, Solvent-free | 2-Arylmethylenemalononitrile | High | researchgate.net |

| Pyridine-4-carboxaldehyde | Malononitrile | Knoevenagel Condensation | Urea catalyst, Microwave, Solvent-free | 2-(Pyridin-4-ylmethylene)malononitrile | 95% | researchgate.net |

| Aldehydes | Phosphonium ylides | Wittig Reaction | Various bases and solvents | Alkenes | Varies | organic-chemistry.orgwikipedia.org |

Chemical Reactivity and Reaction Mechanisms of 2 Pyridin 4 Yl Pyrimidine 4 Carbaldehyde

Reactivity of the Aldehyde Group

The carbaldehyde group at the C4 position of the pyrimidine (B1678525) ring is a primary site for chemical transformations. Its reactivity is significantly influenced by the electron-deficient nature of the attached pyrimidine ring, which enhances the electrophilicity of the carbonyl carbon.

Nucleophilic Additions and Condensation Reactions (e.g., Knoevenagel Condensation)

The aldehyde functional group readily undergoes nucleophilic addition and condensation reactions. A prominent example is the Knoevenagel condensation, a modification of the aldol condensation, which involves the reaction of an aldehyde with an active methylene compound in the presence of a basic catalyst. wikipedia.org The product is typically an α,β-unsaturated system, formed after a dehydration step. wikipedia.org

For 2-pyridin-4-yl-pyrimidine-4-carbaldehyde, the formyl group serves as a versatile handle for constructing more complex molecular architectures. researchgate.net While specific studies on the Knoevenagel condensation of this exact molecule are not prevalent, the reactivity can be inferred from analogous structures. For instance, a related compound, 2,6-di(pyridin-2-yl)-4-methylpyrimidine, undergoes an aldol condensation with various aromatic aldehydes to form arylvinyl derivatives. nih.govacs.org This demonstrates the ability of the pyrimidine core to facilitate condensations at the C4 position.

In a typical Knoevenagel condensation, this compound would react with a compound like malononitrile or diethyl malonate, catalyzed by a weak base such as piperidine or pyridine (B92270). wikipedia.orgorganic-chemistry.org The reaction proceeds through the formation of an enolate from the active methylene compound, which then acts as a nucleophile, attacking the electrophilic carbonyl carbon of the aldehyde. Subsequent elimination of a water molecule yields the condensed product. These reactions are foundational for synthesizing a variety of substituted pyrimidines. researchgate.net

Table 1: Representative Knoevenagel Condensation of Heteroaromatic Aldehydes This table is based on analogous reactions and general principles of the Knoevenagel condensation.

| Aldehyde Reactant | Active Methylene Compound | Catalyst/Conditions | Expected Product Type | Reference |

|---|---|---|---|---|

| This compound | Malononitrile | Piperidine, Ethanol, Reflux | 2-((2-(Pyridin-4-yl)pyrimidin-4-yl)methylene)malononitrile | wikipedia.orgresearchgate.net |

| This compound | Diethyl malonate | Pyridine, Reflux (Doebner Modification) | Ethyl 2-cyano-3-(2-(pyridin-4-yl)pyrimidin-4-yl)acrylate | organic-chemistry.org |

| 2-Methoxybenzaldehyde | Thiobarbituric acid | Piperidine, Ethanol | Substituted enone | wikipedia.org |

Umpolung Reactivity in Catalytic Transformations

Umpolung, or polarity inversion, is a powerful strategy in organic synthesis that reverses the normal reactivity of a functional group. For an aldehyde, the carbonyl carbon is typically electrophilic. Umpolung strategies make it nucleophilic, effectively converting it into an acyl anion equivalent. N-Heterocyclic carbene (NHC) catalysis is a well-established method for achieving the umpolung of aldehydes. nih.govrsc.org

In this process, the NHC catalyst adds to the aldehyde's carbonyl carbon, leading to the formation of a zwitterionic adduct known as the Breslow intermediate. This intermediate, upon deprotonation, behaves as a potent nucleophile. While this has been extensively studied for various aldehydes, its application to complex heteroaromatic aldehydes like this compound is an area of active development. nih.gov

Recent studies have demonstrated that NHCs can catalyze umpolung reactivity in pyridinium ions through the formation of "deoxy-Breslow" intermediates, enabling intramolecular C-C bond formation. nih.govresearchgate.net This suggests that the heteroaromatic system of this compound is compatible with NHC catalysis. The NHC would add to the carbaldehyde, and the resulting aza-Breslow intermediate could then react with various electrophiles, providing a pathway to novel derivatives that are inaccessible through traditional methods. nih.gov

Mechanistic Pathways of Cascade Cyclization Processes Involving the Carbaldehyde

The aldehyde group of this compound is an excellent starting point for cascade reactions, where a series of intramolecular transformations occur in a single pot to rapidly build molecular complexity. These processes are highly efficient for synthesizing fused heterocyclic systems. nih.govjchr.org

A common mechanistic pathway begins with an intermolecular condensation reaction at the aldehyde, such as a Knoevenagel or similar condensation, to introduce a new functional group. researchgate.net This initial product is designed to possess functionalities that can subsequently undergo an intramolecular cyclization.

For example, a reaction between this compound and a β-ketoester could form an intermediate that, under the right conditions, cyclizes to form a fused pyrazolo[3,4-b]pyridine derivative. semanticscholar.org The mechanism involves:

Initial Condensation: Nucleophilic attack of the enolate of the β-ketoester onto the aldehyde, followed by dehydration to form an α,β-unsaturated dicarbonyl compound.

Intramolecular Cyclization: A subsequent intramolecular Michael addition or a related cyclization reaction, often involving one of the pyrimidine or pyridine nitrogens or an external reagent, to form a new ring.

Aromatization: A final elimination or oxidation step to yield the stable, fused aromatic product.

Such cascade reactions demonstrate the synthetic versatility of pyrimidine-4-carbaldehydes in constructing diverse heterocyclic libraries. researchgate.net

Reactivity of the Pyridinyl and Pyrimidine Heterocycles

Both the pyridine and pyrimidine rings are π-deficient aromatic systems due to the presence of electronegative nitrogen atoms. This electron deficiency is the primary factor governing their reactivity.

Electronic Effects of Nitrogen Atoms on Aromatic Ring Reactivity

The nitrogen atoms in the pyridine and pyrimidine rings exert a strong electron-withdrawing effect on the aromatic systems through both induction and the resonance effect. This has several key consequences:

Deactivation towards Electrophilic Aromatic Substitution: The rings are significantly less reactive towards electrophiles than benzene. The nitrogen atoms reduce the electron density of the ring carbons, making an attack by an electrophile unfavorable. mdpi.com

Activation towards Nucleophilic Aromatic Substitution: Conversely, the electron-deficient nature of the rings makes them highly susceptible to attack by nucleophiles, particularly when a good leaving group is present at positions activated by the nitrogen atoms. wikipedia.org

Site-Specific Reactivity: The electron withdrawal is most pronounced at the carbon atoms ortho and para to the nitrogen atoms. In pyridine, these are the C2, C4, and C6 positions. In pyrimidine, all ring carbons (C2, C4, C5, C6) are adjacent to at least one nitrogen atom, leading to a generally electron-poor ring. Theoretical studies using Density Functional Theory (DFT) confirm the effect of nitrogen atom positioning on the electronic properties of these heterocycles. iiste.orgiiste.org

In this compound, the pyrimidine ring is more electron-deficient than the pyridine ring due to the presence of two nitrogen atoms. The pyridin-4-yl substituent at the C2 position of the pyrimidine ring further influences the electronic distribution across the entire molecule.

Nucleophilic Aromatic Substitution (SNAr) Reactions on Halogenated Analogs

Nucleophilic aromatic substitution (SNAr) is a characteristic reaction of electron-poor heterocycles like pyridine and pyrimidine, especially when they bear a halogen atom as a leaving group. wikipedia.orgyoutube.com The reaction proceeds via a two-step addition-elimination mechanism.

The regioselectivity of the SNAr reaction is highly predictable. Nucleophilic attack occurs preferentially at the positions ortho and para to the ring nitrogen(s). stackexchange.comechemi.com This is because the negative charge in the resulting anionic intermediate, known as a Meisenheimer complex, can be delocalized onto the electronegative nitrogen atom, providing significant stabilization. wikipedia.orgstackexchange.com

For a halogenated analog such as 2-(pyridin-4-yl)-4-chloropyrimidine , nucleophilic attack is highly favored at the C4 position. The reasons for this selectivity include:

Stabilization of the Intermediate: Attack at C4 (para to N1 and ortho to N3) allows the negative charge of the Meisenheimer complex to be stabilized by both nitrogen atoms.

LUMO Coefficients: Frontier molecular orbital theory suggests that the Lowest Unoccupied Molecular Orbital (LUMO) has a larger coefficient at the C4 position compared to the C2 position in similar pyrimidine systems, indicating C4 is the more electrophilic site and thus more susceptible to nucleophilic attack. wuxibiology.comstackexchange.com

The reaction of a halogenated analog with various nucleophiles (e.g., amines, alkoxides, thiolates) provides a robust method for introducing diverse functional groups onto the pyrimidine core. chemrxiv.orgresearchgate.netnih.gov

Table 2: Regioselectivity in Nucleophilic Aromatic Substitution (SNAr)

| Substrate | Position of Attack | Reason for Selectivity | Reference |

|---|---|---|---|

| Halogenated Pyridine | C2 (ortho), C4 (para) | Negative charge in Meisenheimer complex is delocalized onto the ring nitrogen. | stackexchange.comechemi.com |

| Halogenated Pyrimidine | C4 > C2 | Greater stabilization of the intermediate by two nitrogen atoms and a larger LUMO coefficient at C4. | stackexchange.comnih.gov |

| Halogenated Pyridine | C3 (meta) | Generally unreactive as the negative charge cannot be delocalized onto the nitrogen. | stackexchange.com |

Intramolecular Cyclization and Rearrangement Processes Involving this compound

While specific studies detailing the intramolecular cyclization and rearrangement of this compound are not extensively documented, the inherent reactivity of the pyrimidine-4-carbaldehyde scaffold allows for the exploration of potential intramolecular transformations. The strategic positioning of the aldehyde group relative to the pyrimidine and pyridine rings opens avenues for various cyclization reactions, leading to the formation of fused heterocyclic systems.

One of the notable potential intramolecular reactions for this class of compounds is the formation of furo[3,2-d]pyrimidine derivatives. researchgate.netnih.gov This transformation typically involves the conversion of the aldehyde group into a species that can act as a nucleophile or be attacked by a nucleophile from the pyrimidine ring. Although the direct cyclization of the aldehyde itself is not commonly observed, it serves as a crucial synthetic handle for introducing functionalities that can subsequently participate in intramolecular ring closure.

Research on various pyrimidine-4-carbaldehydes indicates that the formyl group can be used to generate substituents like alkynyl, cyano, or β-ketoester groups. researchgate.net These modified intermediates can then undergo intramolecular cyclization to yield fused ring systems. For instance, a common strategy involves the conversion of the aldehyde to an enolate or a related nucleophilic species, which can then attack an electrophilic site on the pyrimidine ring, or a neighboring group, to forge a new heterocyclic ring.

A mechanistically interesting, albeit complex, pathway that has been observed for a related pyrimidine-4-carbaldehyde involves a 'dimerization' process initiated by a benzoin-type addition, ultimately leading to a 6-(pyrimidin-4-yl)furo[3,2-d]pyrimidin-7-ol derivative. researchgate.net This highlights the diverse and sometimes unexpected reactivity of the pyrimidine-4-carbaldehyde moiety.

In the context of this compound, a hypothetical intramolecular cyclization could be envisioned under specific reaction conditions, potentially catalyzed by acid or base, or induced photochemically. Such a reaction would likely involve the interaction between the aldehyde functionality and one of the nitrogen atoms of the pyrimidine or pyridine rings, or with an activated carbon position.

The following interactive data table outlines a hypothetical intramolecular cyclization of a derivative of this compound to form a furo[3,2-d]pyrimidine system, based on the general reactivity of pyrimidine-4-carbaldehydes.

| Feature | Description |

| Reactant | Modified this compound (e.g., with a nucleophilic side chain alpha to the carbonyl) |

| Reaction Type | Intramolecular Cyclization (Annulation) |

| Reagents/Conditions | Base (e.g., NaH, K2CO3) or Acid (e.g., p-TsOH) catalyst; Heat |

| Product | Substituted Furo[3,2-d]pyrimidine derivative |

| Mechanism | The reaction would likely proceed via the formation of a nucleophile from the modified aldehyde group, which then attacks an electrophilic carbon on the pyrimidine ring (C5 position), followed by dehydration to form the fused furan ring. |

| Significance | This transformation would provide a direct route to novel, complex heterocyclic systems with potential applications in medicinal chemistry and materials science. |

Coordination Chemistry and Ligand Design Principles of 2 Pyridin 4 Yl Pyrimidine 4 Carbaldehyde

2-Pyridin-4-YL-pyrimidine-4-carbaldehyde as a Polydentate Ligand

The structure of this compound inherently suggests its capability to act as a polydentate ligand, meaning it can bind to a central metal ion through multiple donor atoms simultaneously. This chelation can lead to the formation of stable, ring-like structures known as metallacycles. The specific coordination behavior is dictated by the spatial arrangement of its donor atoms and the electronic properties of the heterocyclic rings.

Analysis of Potential Chelation Modes and Metal Binding Sites

This compound possesses several potential donor atoms: the nitrogen atom of the pyridine (B92270) ring, the two nitrogen atoms of the pyrimidine (B1678525) ring, and the oxygen atom of the aldehyde group. This arrangement allows for various chelation modes.

Bidentate N,N'-Chelation: The most common coordination mode for ligands with linked pyridine and pyrimidine rings involves a bidentate chelation, forming a stable five-membered ring with the metal center. This typically occurs through the pyridine nitrogen and the adjacent nitrogen atom of the pyrimidine ring (at position 1). This N,N' chelation is a well-established motif in coordination chemistry with similar pyridyl-pyrimidine ligands. nih.govacs.orgnih.gov

Bridging Ligand: The ligand can act as a bridge between two or more metal centers. For instance, the pyridine nitrogen could coordinate to one metal ion while one of the pyrimidine nitrogens coordinates to another, leading to the formation of coordination polymers.

Tridentate N,N',O-Chelation: The inclusion of the carbaldehyde group at position 4 of the pyrimidine ring introduces the possibility of the carbonyl oxygen participating in coordination. If sterically favorable, the ligand could act as a tridentate N,N',O donor, binding through the pyridine nitrogen, a pyrimidine nitrogen, and the aldehyde oxygen. This would result in the formation of two fused chelate rings, further enhancing the stability of the resulting metal complex. The involvement of aldehyde or ketone groups in chelation has been observed in other complex systems. nih.gov

The preferred chelation mode is influenced by several factors, including the nature of the metal ion (its size, charge, and preferred coordination geometry), the reaction conditions, and the presence of other competing ligands in the coordination sphere.

Influence of Pyridine and Pyrimidine Nitrogen Atoms on Coordination Behavior

The coordination behavior of this compound is fundamentally governed by the electronic properties of its nitrogen-containing heterocyclic rings.

Pyridine Ring: The nitrogen atom in the pyridine ring possesses a lone pair of electrons in an sp² hybrid orbital in the plane of the ring. This lone pair is not part of the aromatic π-system and is readily available for donation to a metal ion, making pyridine and its derivatives classic Lewis bases and effective ligands in coordination chemistry. jscimedcentral.comwikipedia.org Pyridine is generally considered an intermediate ligand in the context of Hard and Soft Acids and Bases (HSAB) theory and can act as a weak π-acceptor. wikipedia.org

Pyrimidine Ring: The pyrimidine ring contains two nitrogen atoms at positions 1 and 3. These nitrogen atoms are also sp² hybridized, with lone pairs available for coordination. However, the presence of two electronegative nitrogen atoms within the same six-membered ring makes the pyrimidine ring more electron-deficient (π-deficient) compared to pyridine. This generally results in lower basicity of the pyrimidine nitrogens compared to the pyridine nitrogen. The relative basicity and steric accessibility will determine which nitrogen atom preferentially coordinates to a metal center. In many 2-substituted pyrimidine ligands, coordination occurs through the nitrogen at position 1, which allows for the formation of a stable five-membered chelate ring with the substituent at position 2. nih.govacs.org The chelating activity of compounds containing adjacent nitrogen atoms in pyrimidine or pyridine moieties is a key factor in their ability to form stable metal complexes. nih.govacs.org

Synthesis and Structural Elucidation of Metal Complexes

The synthesis and characterization of metal complexes are crucial for understanding the coordination properties of a ligand. While specific studies on this compound are not extensively documented, the procedures for analogous pyridyl-pyrimidine ligands provide a clear framework for the synthesis and structural analysis of its potential complexes.

Synthesis of Transition Metal Complexes with Various Metal Ions

The synthesis of transition metal complexes with pyridyl-pyrimidine type ligands is typically achieved through direct reaction of the ligand with a metal salt in a suitable solvent.

General Synthetic Method: A solution of the ligand in a solvent such as ethanol, methanol, or acetonitrile (B52724) is mixed with a solution of a transition metal salt (e.g., chlorides, nitrates, or perchlorates). The reaction mixture is often stirred at room temperature or heated under reflux to facilitate the complex formation. The resulting metal complex may precipitate from the solution upon cooling or after partial evaporation of the solvent. The choice of metal salt can influence the final structure, as the counter-ion can sometimes be involved in coordination. Hydrothermal synthesis methods have also been successfully employed for generating crystalline coordination polymers with related ligands. nih.govresearchgate.net

A variety of transition metal ions have been successfully complexed with ligands containing the pyridyl-pyrimidine scaffold, including but not limited to:

Manganese(II) nih.govresearchgate.net

Cobalt(II) nih.govresearchgate.net

Nickel(II) researchgate.net

Copper(II) nih.gov

Zinc(II) nih.gov

Cadmium(II) nih.govresearchgate.net

Platinum(II) nih.gov

Iron(III) researchgate.net

The stoichiometry of the reaction (metal-to-ligand ratio) is a critical parameter that can be adjusted to control the nuclearity and structure of the resulting complex, leading to either mononuclear or polynuclear species.

Single-Crystal X-ray Crystallographic Analysis of Coordination Compounds

Single-crystal X-ray diffraction is the most definitive method for elucidating the solid-state structure of coordination compounds. It provides precise information on bond lengths, bond angles, coordination geometry, and intermolecular interactions.

For metal complexes of pyridyl-pyrimidine analogues, various coordination geometries have been observed, largely dependent on the coordination number and electronic configuration of the central metal ion. nih.govresearchgate.netresearchgate.net

Octahedral Geometry: This is common for metal ions like Mn(II), Co(II), and Fe(III), often in a distorted octahedral environment. The coordination sphere can be completed by multiple molecules of the primary ligand, solvent molecules (like water), or counter-ions. nih.govresearchgate.netmdpi.com

Tetrahedral Geometry: Often observed for d¹⁰ metal ions like Zn(II) or in specific cases for other metals where steric hindrance from bulky ligands favors a lower coordination number.

Square Planar Geometry: This geometry is characteristic of d⁸ metal ions such as Pt(II) and can also be adopted by Cu(II) complexes. nih.gov

The table below summarizes crystallographic data for representative metal complexes formed with ligands analogous to this compound, illustrating the typical structural features.

| Compound | Metal Ion | Coordination Geometry | Key Structural Features | Reference |

|---|---|---|---|---|

| [Mn(L)₂(H₂O)₂]·2H₂O (L = 2-(pyridin-4-yl)quinoline-4-carboxylate) | Mn(II) | Distorted Octahedral | Ligand acts as a bidentate N,O-donor. Forms a 1D chain structure. | nih.govresearchgate.net |

| [Co(L)₂(H₂O)₂]·2H₂O (L = 2-(pyridin-4-yl)quinoline-4-carboxylate) | Co(II) | Distorted Octahedral | Isostructural with the Mn(II) complex. Bidentate N,O-coordination. | nih.govresearchgate.net |

| [Ni(L)₂] (L = Schiff base from 2-S-methylmercapto-6-methylpyrimidine-4-carbaldehyde) | Ni(II) | Distorted Octahedral | Ligand acts as a tridentate N,N,S-donor. N₄S₂ chromophore. | researchgate.net |

| [Pt(dipm)Cl₂] (dipm = bis(pyrimidine-2-yl)amine) | Pt(II) | Square Planar | dipm ligand acts as a bidentate N,N'-chelator. | nih.gov |

Spectroscopic Characterization of Metal-Ligand Interactions in Solution

While X-ray crystallography provides solid-state information, spectroscopic techniques are essential for confirming the coordination of the ligand to the metal ion in solution and for characterizing the resulting complexes.

Infrared (IR) Spectroscopy: IR spectroscopy is a powerful tool for identifying which functional groups of the ligand are involved in coordination. Upon complexation, the vibration frequencies of the bonds associated with the donor atoms will shift. For this compound, one would expect to see shifts in the C=N and C=C stretching vibrations of the pyridine and pyrimidine rings (typically in the 1400-1650 cm⁻¹ region). If the aldehyde oxygen is involved in coordination, a shift in the C=O stretching frequency (typically around 1700 cm⁻¹) to a lower wavenumber would be observed. The appearance of new bands in the far-IR region (below 600 cm⁻¹) can often be assigned to the formation of new metal-nitrogen (M-N) and metal-oxygen (M-O) bonds. cu.edu.egijcce.ac.ir

UV-Visible (UV-Vis) Spectroscopy: The electronic spectrum of the free ligand typically shows intense absorption bands in the UV region corresponding to π→π* and n→π* transitions within the aromatic rings. Upon coordination to a transition metal, new absorption bands may appear, often in the visible region. These new bands are frequently assigned to metal-to-ligand charge transfer (MLCT) or ligand-to-metal charge transfer (LMCT) transitions. nih.govcu.edu.eg The position and intensity of these bands provide information about the electronic structure of the metal complex.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are highly sensitive to changes in the electronic environment of the ligand upon metal coordination. When the ligand binds to a metal ion, the chemical shifts of the protons and carbons, especially those near the coordination sites, are altered. This "coordination-induced shift" provides strong evidence of complex formation in solution. For diamagnetic complexes, the signals often become broader, but the shifts can be clearly identified. For example, the protons on the pyridine and pyrimidine rings adjacent to the coordinating nitrogen atoms are expected to show the most significant downfield shifts. cu.edu.eg

The table below summarizes typical spectroscopic changes observed upon complexation for related pyridyl-pyrimidine systems.

| Spectroscopic Technique | Observed Change Upon Metal Coordination | Interpretation | Reference |

|---|---|---|---|

| Infrared (IR) | Shift in ν(C=N) and ν(C=C) stretching frequencies of the rings. Appearance of new bands in the 450–500 cm⁻¹ range. | Confirmation of coordination through ring nitrogens. Formation of M-N bonds. | cu.edu.eg |

| UV-Visible (UV-Vis) | Appearance of new, often broad, absorption bands in the visible region. Shift in ligand-centered π→π* transitions. | Evidence of metal-to-ligand charge transfer (MLCT) bands. Perturbation of the ligand's electronic structure. | nih.govcu.edu.eg |

| ¹H NMR | Downfield shift of proton signals, particularly for protons adjacent to the coordinating nitrogen atoms. | Deshielding of protons due to electron density donation from the ligand to the metal ion. | cu.edu.eg |

Insufficient Information Found to Generate Article on "this compound"

Despite a comprehensive search for scientific literature, there is currently insufficient available data to construct a detailed article on the coordination chemistry of "this compound," specifically focusing on the advanced concepts of helical structures, metal-metal interactions, and supramolecular assembly as requested.

Without access to crystallographic data, spectroscopic studies, or dedicated research on the coordination behavior of this particular ligand, any attempt to generate the requested article would be speculative and would not meet the required standards of scientific accuracy and detailed research findings.

Therefore, the requested article on the "" with the specified outline cannot be generated at this time. Further experimental research and publication on this specific compound would be necessary to provide the information needed to fulfill this request.

Advanced Spectroscopic Characterization and Analytical Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of organic molecules. Through the analysis of ¹H and ¹³C NMR spectra, as well as two-dimensional NMR experiments, the connectivity and chemical environment of each atom in 2-Pyridin-4-YL-pyrimidine-4-carbaldehyde can be established.

The ¹H NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the aldehyde proton and the protons on the pyridine (B92270) and pyrimidine (B1678525) rings. The aldehyde proton (CHO) is characteristically found at a downfield chemical shift, typically in the range of δ 9.5–10.5 ppm, due to the deshielding effect of the carbonyl group. For instance, the aldehyde proton of 4-pyridinecarboxaldehyde (B46228) resonates at approximately 10.11 ppm chemicalbook.com.

The aromatic region of the spectrum will display a set of signals for the seven heterocyclic protons. The protons on the pyrimidine ring are anticipated to appear at distinct chemical shifts. The proton at the 5-position of the pyrimidine ring is expected to be a doublet, while the proton at the 6-position will likely be a doublet of doublets, influenced by coupling with adjacent protons. Protons on the pyridine ring will also present a characteristic splitting pattern. Specifically, the protons ortho to the nitrogen atom (at the 2' and 6' positions) will be the most deshielded and appear furthest downfield in the aromatic region, while the protons meta to the nitrogen (at the 3' and 5' positions) will be found at a relatively upfield position. For comparison, in a related structure, 4-(2-pyridyl)pyrimidine, the pyrimidine protons H-2, H-5, and H-6 appear at chemical shifts of 9.30 ppm and higher researchgate.net.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Proton | Predicted Chemical Shift (ppm) | Multiplicity |

| Aldehyde-H | ~10.0 | Singlet |

| Pyrimidine-H5 | ~7.5 - 8.0 | Doublet |

| Pyrimidine-H6 | ~8.8 - 9.2 | Doublet |

| Pyridine-H2', H6' | ~8.7 - 9.0 | Doublet |

| Pyridine-H3', H5' | ~7.8 - 8.2 | Multiplet |

Note: These are predicted values based on analogous structures. Actual experimental values may vary.

The ¹³C NMR spectrum provides crucial information about the carbon skeleton of the molecule. The carbonyl carbon of the aldehyde group is the most deshielded carbon and is expected to have a chemical shift in the range of δ 190–200 ppm. For example, the carbonyl carbon in pyridine-4-carboxaldehyde has a reported chemical shift researchgate.net.

The heterocyclic carbons of the pyridine and pyrimidine rings will resonate in the aromatic region of the spectrum, typically between δ 110–160 ppm. The carbons directly attached to nitrogen atoms will be more deshielded. The chemical shifts of the pyrimidine carbons will be influenced by the positions of the two nitrogen atoms and the substituent groups.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon | Predicted Chemical Shift (ppm) |

| Aldehyde C=O | ~193 |

| Pyrimidine-C2 | ~158 |

| Pyrimidine-C4 | ~163 |

| Pyrimidine-C5 | ~120 |

| Pyrimidine-C6 | ~152 |

| Pyridine-C2' | ~150 |

| Pyridine-C3' | ~125 |

| Pyridine-C4' | ~137 |

| Pyridine-C5' | ~125 |

| Pyridine-C6' | ~150 |

Note: These are predicted values based on analogous structures. Actual experimental values may vary.

Two-dimensional (2D) NMR techniques are invaluable for unambiguously assigning the proton and carbon signals and confirming the molecular structure.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would reveal the coupling relationships between protons. For instance, it would show correlations between the adjacent protons on the pyridine ring and between the H-5 and H-6 protons of the pyrimidine ring.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): These experiments correlate directly bonded protons and carbons. An HMQC or HSQC spectrum would allow for the direct assignment of each carbon signal based on the chemical shift of its attached proton.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are two or three bonds away. HMBC is particularly useful for identifying quaternary carbons and for connecting different fragments of the molecule. For example, a correlation between the aldehyde proton and the C-4 of the pyrimidine ring would confirm the position of the carbaldehyde group. Similarly, correlations between the pyridine protons and the pyrimidine carbons would establish the connectivity between the two heterocyclic rings. In a study of a related compound, 2-(2′-pyridyl)pyrimidine-4-carboxylic acid, {¹H,¹⁵N}-HMBC NMR spectra were used to establish the binding mode of the ligand to a metal center rsc.org.

Infrared (IR) Spectroscopy for Functional Group Identification and Vibrational Analysis

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands for the aldehyde and the aromatic heterocyclic rings.

The most prominent feature in the IR spectrum would be the strong absorption band due to the C=O stretching vibration of the aldehyde group, which is expected to appear in the region of 1680–1715 cm⁻¹. The C-H stretching vibration of the aldehyde proton typically gives rise to one or two weak bands in the region of 2700–2900 cm⁻¹ researchgate.net.

The aromatic C-H stretching vibrations of the pyridine and pyrimidine rings are expected to appear above 3000 cm⁻¹. The C=C and C=N stretching vibrations within the aromatic rings will produce a series of medium to strong absorption bands in the 1400–1600 cm⁻¹ region. The in-plane and out-of-plane C-H bending vibrations will give rise to characteristic absorptions in the fingerprint region (below 1400 cm⁻¹).

Table 3: Characteristic IR Absorption Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Frequency (cm⁻¹) |

| Aldehyde C=O | Stretch | 1680 - 1715 |

| Aldehyde C-H | Stretch | 2700 - 2900 |

| Aromatic C-H | Stretch | > 3000 |

| Aromatic C=C and C=N | Stretch | 1400 - 1600 |

| Aromatic C-H | Bending (out-of-plane) | 700 - 900 |

Note: These are expected frequency ranges based on typical values for these functional groups.

Mass Spectrometry for Molecular Weight Confirmation and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. For this compound, high-resolution mass spectrometry (HRMS) would provide an accurate mass measurement, allowing for the confirmation of its molecular formula, C₁₀H₇N₃O. The predicted monoisotopic mass for this compound is 185.05891 Da uni.lu.

Electron ionization (EI) mass spectrometry would likely lead to fragmentation of the molecule. The fragmentation pattern can provide valuable structural information. Expected fragmentation pathways could include the loss of the aldehyde group (CHO, 29 Da) or the cleavage of the bond between the pyridine and pyrimidine rings. The analysis of purine (B94841) and pyrimidine compounds by mass spectrometry is a well-established field nih.govresearchgate.netresearchgate.net.

Table 4: Predicted Mass Spectrometry Data for this compound

| Ion | m/z (predicted) | Description |

| [M]⁺ | 185 | Molecular Ion |

| [M-CHO]⁺ | 156 | Loss of the aldehyde group |

| [C₅H₄N]⁺ | 78 | Pyridyl cation |

| [C₄H₃N₂]⁺ | 79 | Pyrimidinyl fragment |

Note: These are predicted fragmentation patterns. Actual fragmentation may vary depending on the ionization method and energy.

UV-Visible Spectroscopy for Electronic Transitions and Conjugation Effects

UV-Visible spectroscopy provides information about the electronic transitions within a molecule. The extended conjugation in this compound, involving the pyridine ring, the pyrimidine ring, and the carbonyl group, is expected to result in strong UV absorption.

The spectrum is likely to exhibit multiple absorption bands corresponding to π → π* and n → π* transitions. The π → π* transitions, which are typically of high intensity, are expected to occur in the 200–300 nm range. The n → π* transition of the carbonyl group is generally weaker and appears at a longer wavelength, potentially above 300 nm. The UV-Vis spectra of related pyridine and pyrimidine derivatives often show absorption maxima in this region researchgate.net. The specific absorption maxima and molar absorptivities would be sensitive to the solvent polarity.

Table 5: Predicted UV-Visible Absorption Maxima for this compound

| Transition | Predicted λₘₐₓ (nm) |

| π → π | ~250 - 280 |

| n → π | ~310 - 340 |

Note: These are predicted absorption ranges based on the electronic properties of similar chromophores.

Computational Chemistry and Theoretical Investigations of 2 Pyridin 4 Yl Pyrimidine 4 Carbaldehyde

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity

Analysis of Frontier Molecular Orbitals (HOMO-LUMO) and Electron Density Distribution

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are critical for understanding a molecule's reactivity. The energy of the HOMO is related to its ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap between the HOMO and LUMO provides an indication of the molecule's chemical stability and reactivity. Analysis of the electron density distribution would reveal the electrophilic and nucleophilic sites within 2-Pyridin-4-YL-pyrimidine-4-carbaldehyde, likely indicating the nitrogen atoms as regions of high electron density and the carbonyl carbon of the aldehyde as an electrophilic center. However, precise energy values and detailed electron density maps for this compound are not available.

Prediction of Spectroscopic Properties (NMR, IR, UV-Vis) and Comparison with Experimental Data

DFT calculations can predict various spectroscopic properties. For this compound, these would include:

NMR: Predicting ¹H and ¹³C chemical shifts, which are highly dependent on the electronic environment of each nucleus.

IR: Calculating vibrational frequencies to identify characteristic peaks, such as the C=O stretch of the aldehyde and the C=N and C=C stretching modes of the aromatic rings.

UV-Vis: Simulating electronic transitions to predict the wavelengths of maximum absorption (λmax), which are related to the electronic structure and conjugation within the molecule.

A comparison of these theoretical predictions with experimental data is essential for validating the computational model. Such comparative data for this specific compound is not present in the available literature.

Molecular Dynamics Simulations for Conformational Flexibility and Solvent Effects

Molecular dynamics (MD) simulations could be employed to study the dynamic behavior of this compound over time. These simulations would provide insights into its conformational flexibility, particularly the rotation around the bond linking the two heterocyclic rings. Furthermore, MD simulations can model the influence of different solvents on the molecule's conformation and stability by explicitly including solvent molecules in the simulation box. This would be crucial for understanding its behavior in solution, but no such simulation studies have been published.

Mechanistic Studies of Chemical Reactions Involving the Compound

Computational methods are invaluable for elucidating the mechanisms of chemical reactions. For this compound, theoretical studies could investigate the pathways of reactions involving the aldehyde group, such as nucleophilic additions or reductions. By calculating the energies of reactants, transition states, and products, researchers can determine the most likely reaction mechanism and predict reaction rates. To date, detailed mechanistic investigations involving this compound have not been reported.

Investigation of Supramolecular Interactions using Quantum Chemical Methods

The nitrogen atoms in the pyridine (B92270) and pyrimidine (B1678525) rings of this compound make it a candidate for forming non-covalent interactions, such as hydrogen bonds or halogen bonds. Quantum chemical methods could be used to study the geometry and strength of these supramolecular interactions with other molecules. This would be particularly relevant for understanding its potential role in crystal engineering or as a ligand in coordination chemistry. However, specific quantum chemical investigations into the supramolecular interactions of this compound are absent from the scientific literature.

Applications in Catalysis and Advanced Materials Science

Organocatalytic Applications of Pyridinyl-Pyrimidine-4-carbaldehydes

The aldehyde functionality is a cornerstone of organocatalysis, amenable to activation by various catalytic species. While extensive research on 2-(Pyridin-4-YL)-pyrimidine-4-carbaldehyde itself is limited, its structural motifs are central to established organocatalytic transformations.

N-Heterocyclic carbenes (NHCs) are powerful organocatalysts known for their ability to induce umpolung (reactivity inversion) in aldehydes. The reaction of an NHC with an aldehyde, such as 2-(Pyridin-4-YL)-pyrimidine-4-carbaldehyde, generates a Breslow intermediate. This key intermediate is a nucleophilic acyl anion equivalent that can participate in a wide array of reactions.

NHC catalysis enables transformations that are otherwise challenging, providing access to complex molecular architectures under mild conditions. For instance, NHC-catalyzed annulation reactions can construct various heterocyclic systems. The pyridinyl-pyrimidine aldehyde, upon activation, could serve as a precursor in the synthesis of novel fused-ring systems with potential applications in medicinal chemistry and materials science. Research has demonstrated the utility of NHC catalysis in the functionalization of pyridine (B92270) derivatives, highlighting the potential for these catalysts to activate heterocyclic aldehydes for subsequent C-C bond formation.

Table 1: Key Intermediates in NHC Catalysis with Aldehydes

| Intermediate/Step | Description | Role in Synthesis |

| Aldehyde + NHC | Nucleophilic attack of the NHC on the aldehyde's carbonyl carbon. | Initial activation of the substrate. |

| Breslow Intermediate | A deprotonated hydroxy-azolium species, effectively an acyl anion equivalent. | Key nucleophilic species that enables umpolung reactivity. |

| Acyl Azolium | An electrophilic intermediate formed from the Breslow intermediate. | Can react with various nucleophiles to form esters, amides, etc. |

| Homoenolate Equivalent | Generated from α,β-unsaturated aldehydes, allowing for γ-alkylation. | Enables bond formation at a position remote from the original carbonyl group. |

Asymmetric catalysis is crucial for producing enantiomerically pure compounds, a vital requirement in the pharmaceutical industry. Chiral amine catalysis, particularly through the formation of enamines or iminium ions, is a primary strategy for the asymmetric functionalization of aldehydes and ketones.

While direct studies on chiral amine catalysis with 2-(Pyridin-4-YL)-pyrimidine-4-carbaldehyde are not prominent, the aldehyde group is a suitable handle for such transformations. For example, its reaction with a chiral secondary amine catalyst would generate a chiral enamine. This enamine could then react with various electrophiles in a stereocontrolled manner, leading to the synthesis of chiral molecules incorporating the pyridinyl-pyrimidine moiety. The Soai reaction, a well-known example of asymmetric autocatalysis, demonstrates the capacity of pyrimidine (B1678525) aldehydes to participate in highly enantioselective alkylation reactions, underscoring the potential for this class of compounds in asymmetric synthesis.

Domino (or cascade) and multicomponent reactions (MCRs) are highly efficient synthetic strategies that allow for the construction of complex molecules from simple precursors in a single operation, minimizing waste and improving atom economy. The aldehyde group of 2-(Pyridin-4-YL)-pyrimidine-4-carbaldehyde is an excellent functional group for initiating such reaction cascades.

In a multicomponent reaction, the aldehyde could react with an amine and a nucleophile (e.g., in a Mannich-type reaction) to rapidly build molecular complexity. In domino reactions, an initial transformation at the aldehyde could trigger subsequent intramolecular cyclizations or rearrangements, facilitated by the strategically positioned nitrogen atoms in the pyridine and pyrimidine rings. Methodologies have been developed for synthesizing various pyrimidine-fused heterocycles through domino C-N coupling and hydroamination reactions, illustrating the utility of the pyrimidine scaffold in generating molecular diversity.

Supramolecular Chemistry and Self-Assembly Architectures

The nitrogen atoms of the pyridine and pyrimidine rings in 2-(Pyridin-4-YL)-pyrimidine-4-carbaldehyde are excellent hydrogen bond acceptors and metal coordination sites, making the molecule a prime candidate for the construction of ordered supramolecular structures.

Hydrogen bonding is a fundamental non-covalent interaction that directs the self-assembly of molecules into well-defined architectures in the solid state. The pyridinyl-pyrimidine scaffold offers multiple sites for hydrogen bonding. The pyridine nitrogen and the two pyrimidine nitrogens can act as hydrogen bond acceptors, interacting with suitable donor molecules like carboxylic acids or amides.

These interactions can be used to form predictable supramolecular synthons, which are robust structural motifs that can be used to engineer crystal structures with desired properties. By co-crystallizing 2-(Pyridin-4-YL)-pyrimidine-4-carbaldehyde with complementary hydrogen-bonding partners, it is possible to create extended networks such as 1D chains, 2D sheets, or complex 3D frameworks. The combination of different non-covalent interactions, such as hydrogen and halogen bonds, has been effectively used to construct extended molecular networks with predictable connectivity using pyridine and pyrimidine-based molecules.

Metal-Organic Frameworks (MOFs) and coordination polymers are crystalline materials constructed from metal ions or clusters linked together by organic ligands. These materials are of immense interest due to their high porosity, tunable structures, and diverse applications in gas storage, separation, and catalysis.

The 2-(Pyridin-4-YL)-pyrimidine-4-carbaldehyde molecule, and more commonly its oxidized carboxylic acid analogue, 2-(pyridin-4-yl)pyrimidine-4-carboxylic acid, can act as a multidentate ligand. The nitrogen atoms of the pyridine and pyrimidine rings, along with the carbonyl oxygen, can coordinate to metal centers. This multi-point coordination can lead to the formation of stable, high-dimensional frameworks. The structural diversity of MOFs can be influenced by the choice of metal ion and the geometry of the organic ligand. Pyrimidine- and pyridine-based ligands have been successfully used to construct a variety of coordination polymers with interesting magnetic and luminescent properties. The use of multifunctional ligands containing pyridyl and carboxyl groups has led to the synthesis of novel MOFs with unique topologies and properties, such as selective gas capture.

Table 2: Potential Coordination Sites of 2-(Pyridin-4-YL)-pyrimidine-4-carbaldehyde in MOFs

| Potential Coordination Site | Type | Role in Framework |

| Pyridine Nitrogen | N-donor | Acts as a linker node, connecting to a metal center. |

| Pyrimidine Nitrogens (N1, N3) | N-donors | Can chelate a single metal center or bridge multiple metal centers. |

| Carbaldehyde Oxygen | O-donor | Can coordinate to a metal ion, often in conjunction with N-donors. |

Investigations in Host-Guest Chemistry and Molecular Recognition

Host-guest chemistry centers on the creation of larger supramolecular assemblies from smaller, complementary molecules (a host and a guest). This interaction is driven by non-covalent forces such as hydrogen bonding, van der Waals forces, and electrostatic interactions. The design of synthetic hosts for the selective recognition of specific guest molecules is a significant area of research with applications in sensing, catalysis, and drug delivery.

While specific studies detailing the host-guest chemistry of 2-pyridin-4-yl-pyrimidine-4-carbaldehyde are not extensively documented in publicly available literature, the structural motifs of the molecule suggest its potential for molecular recognition. The nitrogen atoms on both the pyridine and pyrimidine rings can act as hydrogen bond acceptors. This characteristic is fundamental to the formation of predictable supramolecular structures. For instance, pyrimidine derivatives have been co-crystallized with molecules like fumaric acid to form well-defined hydrogen-bonded networks. ksu.edu.sasemanticscholar.orgsamsun.edu.trresearchgate.net The principles of supramolecular assembly observed in these related systems, where specific recognition patterns are established between complementary molecules, could theoretically be extended to this compound.

Applications in Functional Materials

The development of functional materials with tailored optical, electronic, and magnetic properties is a cornerstone of modern materials science. The incorporation of heterocyclic compounds like this compound into larger molecular or supramolecular structures is a promising strategy for creating such materials.

Materials with tunable photophysical properties, such as fluorescence and phosphorescence, are in high demand for applications in sensors, organic light-emitting diodes (OLEDs), and bio-imaging. The photophysical behavior of organic molecules is intimately linked to their electronic structure.

While specific experimental data on the photophysical properties of this compound is limited in the available research, the general class of pyridinylpyrimidine derivatives has been investigated for its potential in luminescent materials. The pyrimidine ring is known to be electron-deficient, and when conjugated with an electron-donating group, it can lead to the formation of "push-pull" systems. These systems can exhibit intramolecular charge transfer (ICT) upon photoexcitation, which is often associated with interesting fluorescent properties, including sensitivity to the surrounding environment (solvatochromism).

The development of novel dyes based on the pyrimidine unit as an electron-withdrawing component has been a subject of research. These studies often focus on how the absorption and emission of light by these molecules can be controlled by modifying their chemical structure and the polarity of their environment. Although detailed photophysical characterization for this compound is not readily found, the foundational principles from related pyrimidine-based functional dyes suggest its potential as a building block for new optical materials.

Crystal engineering is the rational design of crystalline solids with desired properties, based on an understanding of intermolecular interactions. The arrangement of molecules in the solid state can significantly influence the bulk properties of a material, including its optical and electronic characteristics.

There is a lack of specific crystallographic data for this compound in the reviewed literature. However, studies on related pyridinylpyrimidine derivatives provide insights into the types of solid-state structures that might be formed. For example, the crystal structure of 2-{[4-(pyridin-2-yl)pyrimidin-2-yl]sulfanyl}acetic acid reveals a nearly parallel arrangement of the pyridine and pyrimidine rings, with the crystal packing being stabilized by O—H⋯N and C—H⋯O hydrogen bonds, leading to the formation of sheet-like structures. nih.gov

The principles of crystal engineering have been applied to amino-pyrimidine derivatives to form co-crystals with carboxylic acids, where the formation of robust hydrogen-bonded synthons is a key feature. researchgate.net These studies highlight the importance of hydrogen bonding and other non-covalent interactions in directing the self-assembly of pyrimidine-containing molecules in the solid state. Such control over the supramolecular architecture is crucial for the development of new materials with predictable structures and functions. The potential for this compound to form diverse solid-state structures through similar interactions remains an area for future investigation.

Future Directions and Emerging Research Avenues

Development of Novel and Sustainable Synthetic Routes with Enhanced Efficiency

Future research will prioritize the development of synthetic pathways that are not only high-yielding but also environmentally benign. The principles of green chemistry are becoming central to the synthesis of pyrimidine (B1678525) derivatives. This involves exploring catalytic systems that can operate under milder conditions, utilize less hazardous solvents, and improve atom economy. organic-chemistry.org For instance, the use of multicomponent reactions, which allow the formation of complex molecules like pyrimidines in a single step from three or more starting materials, represents a promising and efficient approach. acs.org Researchers are investigating novel catalysts, including organocatalysts and metal-based systems, to facilitate these transformations. acs.orgmdpi.com Microwave-assisted synthesis is another area of interest, as it has been shown to shorten reaction times and improve yields for various pyrimidine derivatives. mdpi.com The goal is to move away from traditional, often harsh, multi-step syntheses towards more streamlined and sustainable processes.

Exploration of Advanced Reactivity Patterns and Unprecedented Chemical Transformations

The unique electronic properties and functional groups of 2-Pyridin-4-yl-pyrimidine-4-carbaldehyde make it a candidate for exploring novel chemical reactions. The aldehyde group is a versatile handle for various transformations, including nucleophilic additions and condensations to form Schiff bases. wikipedia.orgresearchgate.net Future studies will likely focus on uncovering unprecedented reactivity, such as novel cycloaddition pathways or C-H activation reactions at specific positions on the pyridine (B92270) or pyrimidine rings. The interaction between the two nitrogen-containing heterocyclic rings could lead to unique intramolecular cyclizations or rearrangements under specific catalytic conditions. Exploring its behavior in tandem reactions, where multiple bond-forming events occur in a single operation, could lead to the rapid assembly of complex molecular scaffolds. organic-chemistry.org

Design of Next-Generation Ligands for Tailored Coordination Architectures and Catalytic Systems

The presence of multiple nitrogen atoms makes this compound and its derivatives excellent candidates for use as ligands in coordination chemistry. The formation of Schiff bases from the aldehyde group can generate robust bidentate or multidentate ligands capable of coordinating with a wide range of metal ions. wikipedia.org A significant future direction is the design of "ligands-by-design," where the structure of the pyrimidine-based ligand is systematically modified to control the geometry and electronic properties of the resulting metal complex. This tailored approach is crucial for developing next-generation catalysts with enhanced activity and selectivity for specific organic transformations. chemscene.com For example, ruthenium(II) complexes incorporating similar pyridyl-pyrimidine structures have been synthesized and investigated, demonstrating the potential of this class of compounds in forming functional coordination complexes. acs.org

Integration of Advanced Computational and Experimental Methodologies for Predictive Design

The synergy between computational chemistry and experimental synthesis is becoming indispensable for modern chemical research. Density Functional Theory (DFT) calculations are being employed to predict the electronic structure, reactivity, and spectroscopic properties of pyrimidine derivatives. ijcce.ac.irresearchgate.netdergipark.org.tr Future research will increasingly rely on these in silico methods for the rational design of new derivatives of this compound with specific desired properties. nih.govresearchgate.net Computational models can be used to screen virtual libraries of compounds for potential applications, predict reaction outcomes, and elucidate complex reaction mechanisms. researchgate.net This predictive power can significantly reduce the time and resources required for experimental work by prioritizing the most promising candidates for synthesis and testing. Quantum chemical approaches are also valuable for estimating key properties like acidity (pKa), which influences the behavior of these compounds in different environments. nih.gov

Expanding Applications in Green Chemistry and Specialized Functional Materials

The structural features of this compound suggest potential applications in green chemistry and materials science. Its derivatives could serve as building blocks for functional organic materials, such as organic light-emitting diodes (OLEDs) or sensors, due to their conjugated π-systems. The ability of related compounds to interact with surfaces like graphene oxide opens avenues for the development of novel nanocomposites and biosensors. dergipark.org.tr In green chemistry, its potential as a recyclable organocatalyst is an area ripe for exploration. rsc.org By immobilizing the molecule or its derivatives on a solid support, it may be possible to create heterogeneous catalysts that are easily separated from reaction mixtures, enhancing sustainability.

Interdisciplinary Research with Advanced Analytical Techniques for Deeper Mechanistic Understanding

A thorough understanding of reaction mechanisms is critical for optimizing existing transformations and discovering new ones. Future research will leverage advanced analytical techniques to gain deeper insights into the behavior of this compound. Techniques such as in-situ NMR spectroscopy and mass spectrometry can provide real-time information about reaction intermediates and kinetics. uran.ua X-ray crystallography will continue to be essential for unambiguously determining the three-dimensional structures of the compound, its derivatives, and its metal complexes, providing crucial information about bonding and stereochemistry. Combining these experimental techniques with high-level computational studies will allow for a comprehensive and detailed picture of the mechanistic pathways governing its reactivity. rsc.org

Interactive Data Table: Properties of Related Pyridine and Pyrimidine Aldehydes

This table provides physical and chemical properties for isomeric and parent compounds, offering a comparative context for this compound.

| Compound Name | Molecular Formula | Molar Mass ( g/mol ) | Appearance | Boiling Point (°C) | IUPAC Name |

| Pyridine-2-carbaldehyde | C6H5NO | 107.112 | Colorless oily liquid | 181 | Pyridine-2-carbaldehyde |

| Pyridine-4-carbaldehyde | C6H5NO | 107.112 | Colorless liquid | 198 | Pyridine-4-carbaldehyde |

| Pyrimidine-4-carbaldehyde | C5H4N2O | 108.098 | Not specified | Not specified | pyrimidine-4-carbaldehyde |

Data sourced from references wikipedia.orgnih.govwikipedia.org

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-pyridin-4-yl-pyrimidine-4-carbaldehyde?

- Methodological Answer : Synthesis typically involves condensation of pyridine and pyrimidine precursors. A common approach is to functionalize a pyrimidine core with a pyridinyl group via cross-coupling reactions. For example, palladium-catalyzed Suzuki-Miyaura coupling can link aryl halides to boronic acid derivatives . Reaction conditions may include anhydrous solvents (e.g., DMF or toluene) and inert atmospheres to prevent aldehyde oxidation. Post-synthetic purification via column chromatography or recrystallization is critical to isolate the carbaldehyde .

Q. How can researchers characterize the purity and structure of this compound?

- Methodological Answer : Use a combination of spectroscopic and analytical techniques:

- NMR (¹H/¹³C): To confirm the presence of the aldehyde proton (~9-10 ppm) and aromatic pyridinyl/pyrimidinyl signals .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight and fragmentation patterns .

- FT-IR : A strong C=O stretch (~1700 cm⁻¹) confirms the aldehyde functionality.

- HPLC or TLC : Monitors purity (>95% is typical for research-grade material) .

Q. What storage conditions are optimal for this compound?

- Methodological Answer : Store in airtight, light-resistant containers at –20°C under inert gas (e.g., argon) to prevent oxidation or moisture absorption. Desiccants like silica gel should be included. Avoid prolonged exposure to room temperature .

Advanced Research Questions

Q. How does this compound perform in coordination chemistry applications?

- Methodological Answer : The pyridinyl and pyrimidinyl groups act as Lewis bases, enabling coordination to transition metals (e.g., Cu²⁺, Pd²⁺). The aldehyde moiety can participate in Schiff base formation, facilitating ligand design for coordination polymers. For example, reactions with thiols or amines under mild acidic conditions yield thioether or imine-linked complexes, as seen in related pyrimidine-thiol systems .

Q. How can researchers resolve contradictions in reported solubility data for this compound?